Cas no 1235215-66-3 (4-ethoxy-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzamide)

4-Ethoxy-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzamide is a synthetic organic compound featuring a benzamide core linked to a pyridinylpiperidine moiety via a methylene spacer. The presence of the ethoxy group enhances lipophilicity, while the pyridinylpiperidine fragment contributes to its potential as a bioactive scaffold. This structure suggests utility in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes due to its balanced polarity and conformational flexibility. Its well-defined synthetic route allows for scalable production, and the modular design permits further derivatization for structure-activity relationship studies. The compound’s stability under physiological conditions makes it suitable for pharmacological research applications.
4-ethoxy-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzamide structure
1235215-66-3 structure
Product name:4-ethoxy-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzamide
CAS No:1235215-66-3
MF:C20H25N3O2
Molecular Weight:339.431404829025
CID:6231491
PubChem ID:49687523

4-ethoxy-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzamide 化学的及び物理的性質

名前と識別子

    • 4-ethoxy-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzamide
    • VU0631045-1
    • 4-ethoxy-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}benzamide
    • 4-ethoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide
    • F5033-2081
    • AKOS024491771
    • 1235215-66-3
    • 4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
    • インチ: 1S/C20H25N3O2/c1-2-25-18-8-6-17(7-9-18)20(24)22-15-16-10-13-23(14-11-16)19-5-3-4-12-21-19/h3-9,12,16H,2,10-11,13-15H2,1H3,(H,22,24)
    • InChIKey: LEYVXXONFODQMA-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)OCC)NCC1CCN(C2C=CC=CN=2)CC1

計算された属性

  • 精确分子量: 339.19467705g/mol
  • 同位素质量: 339.19467705g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 402
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 54.5Ų

4-ethoxy-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5033-2081-15mg
4-ethoxy-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}benzamide
1235215-66-3
15mg
$89.0 2023-09-05
Life Chemicals
F5033-2081-100mg
4-ethoxy-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}benzamide
1235215-66-3
100mg
$248.0 2023-09-05
Life Chemicals
F5033-2081-10μmol
4-ethoxy-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}benzamide
1235215-66-3
10μmol
$69.0 2023-09-05
Life Chemicals
F5033-2081-3mg
4-ethoxy-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}benzamide
1235215-66-3
3mg
$63.0 2023-09-05
Life Chemicals
F5033-2081-2mg
4-ethoxy-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}benzamide
1235215-66-3
2mg
$59.0 2023-09-05
Life Chemicals
F5033-2081-4mg
4-ethoxy-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}benzamide
1235215-66-3
4mg
$66.0 2023-09-05
Life Chemicals
F5033-2081-40mg
4-ethoxy-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}benzamide
1235215-66-3
40mg
$140.0 2023-09-05
Life Chemicals
F5033-2081-5mg
4-ethoxy-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}benzamide
1235215-66-3
5mg
$69.0 2023-09-05
Life Chemicals
F5033-2081-25mg
4-ethoxy-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}benzamide
1235215-66-3
25mg
$109.0 2023-09-05
Life Chemicals
F5033-2081-20μmol
4-ethoxy-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}benzamide
1235215-66-3
20μmol
$79.0 2023-09-05

4-ethoxy-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzamide 関連文献

4-ethoxy-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzamideに関する追加情報

Introduction to 4-Ethoxy-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzamide and Its Applications in Modern Medicinal Chemistry

4-Ethoxy-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzamide, a compound with the CAS number 1235215-66-3, represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique structural features and promising biological activities. The molecular framework of this benzamide derivative incorporates a pyridine-piperidine moiety, which is a well-documented scaffold in the development of pharmacologically active agents. The presence of an ethoxy group at the para position of the benzene ring further enhances its potential as a therapeutic molecule.

The< strong>1-(pyridin-2-yl)piperidin-4-ylmethyl substituent in the compound's structure is particularly noteworthy, as it introduces a high degree of conformational flexibility. This feature is crucial for optimizing binding interactions with biological targets, such as enzymes and receptors. Recent studies have highlighted the importance of such flexible linkers in improving drug-like properties, including solubility, bioavailability, and metabolic stability. The benzamide core itself is a well-established pharmacophore, known for its role in various therapeutic applications ranging from anti-inflammatory to anticancer agents.

In the context of contemporary medicinal chemistry, the development of novel heterocyclic compounds like 4-Ethoxy-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzamide is driven by the need for more effective and targeted therapies. The compound's design incorporates elements that are expected to enhance its interaction with specific biological pathways. For instance, the pyridine-piperidine moiety has been shown to modulate enzyme activity by influencing substrate binding affinity and kinetics. This makes it an attractive candidate for further exploration in drug discovery.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies on 4-Ethoxy-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzamide have revealed potential interactions with various protein targets, including kinases and transcription factors. These interactions are critical for understanding its mechanism of action and for identifying possible therapeutic applications. The ethoxy group, positioned strategically on the benzene ring, is believed to contribute to favorable hydrophobic interactions with target proteins, thereby enhancing binding affinity.

The synthesis of 4-Ethoxy-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the pyridine-piperidine scaffold necessitates careful consideration of reaction pathways to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods not only improve synthetic efficiency but also minimize unwanted byproducts, ensuring a cleaner final product.

In vitro studies have begun to elucidate the pharmacological profile of 4-Ethoxy-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzamide. Preliminary data suggest that this compound exhibits notable activity against certain cancer cell lines, indicating its potential as an anticancer agent. Additionally, its interaction with inflammatory pathways has been explored, revealing anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases. These findings underscore the compound's versatility and highlight its therapeutic potential.

The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy. Preclinical studies are essential for evaluating the pharmacokinetic properties of 4-Ethoxy-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzamide, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies provide critical insights into how the compound behaves within living systems and help predict its potential clinical outcomes. Furthermore, toxicological assessments are conducted to ensure that the compound is safe for further development and eventual clinical use.

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has revolutionized the way new compounds are designed and evaluated. AI algorithms can analyze vast datasets to identify promising candidates like 4-Ethoxy-N-{1-(pyridin-2-yl)piperidin-4-ymlmethyl}benzamide based on their structural features and predicted biological activities. These technologies enable researchers to accelerate the drug discovery process by filtering out less promising compounds early on, thereby saving time and resources.

The future prospects for 4-Ethoxy-N-{1-(pyridin-2-yll-piperidn-fourl-methl}benzamide are promising, with ongoing research aimed at optimizing its pharmacological properties further. Innovations in synthetic methodologies may allow for more efficient production scales, making it economically viable for large-scale applications. Additionally, exploring derivatives of this compound could lead to new analogs with enhanced therapeutic effects or reduced side effects.

In conclusion, 4-Ethoxy-N-{1-(pyridin--2-yll-piperidn--fourl-methl}benzamide represents a significant contribution to modern medicinal chemistry due to its unique structural features and promising biological activities. Its development underscores the importance of innovative approaches in drug discovery and highlights the potential benefits of integrating advanced technologies like AI into pharmaceutical research. As further studies continue to uncover its therapeutic potential,this compound is poised to play a crucial role in addressing various medical challenges.

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